molecular formula C18H13ClFN3O3 B11395320 N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11395320
M. Wt: 373.8 g/mol
InChI Key: LSLQFWRLTBQHQP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and distinct substituents such as chloro, methoxy, and fluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Introduction of Substituents: The chloro, methoxy, and fluoro groups are introduced through selective halogenation and methylation reactions.

    Carboxamide Formation: The final step involves the reaction of the pyridazine derivative with an appropriate carboxylic acid or its derivative under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.

    Substitution: The chloro, methoxy, and fluoro groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium fluoride (KF) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-fluorophenyl)acetamide
  • Fumaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, 2-bromo-4-fluorophenyl ester

Uniqueness

This compound stands out due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13ClFN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H13ClFN3O3/c1-26-16-7-2-11(19)10-14(16)21-18(25)17-15(24)8-9-23(22-17)13-5-3-12(20)4-6-13/h2-10H,1H3,(H,21,25)

InChI Key

LSLQFWRLTBQHQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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